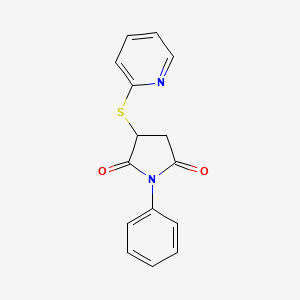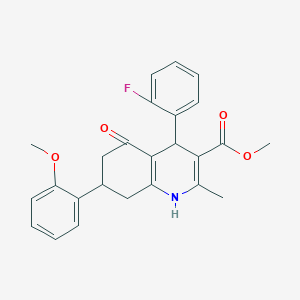![molecular formula C27H25FN4O4S B11511816 N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11511816.png)
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-{2-[(2,4-ジメチルフェニル)アミノ]-2-オキソエチル}-3-(4-メトキシフェニル)-4-オキソ-2-チオキソイミダゾリジン-1-イル]-3-フルオロベンザミドは、アミド、チオキソイミダゾリジノン、フルオロベンザミドなどの複数の官能基を含む、独特の構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
N-[5-{2-[(2,4-ジメチルフェニル)アミノ]-2-オキソエチル}-3-(4-メトキシフェニル)-4-オキソ-2-チオキソイミダゾリジン-1-イル]-3-フルオロベンザミドの合成には、中間体の調製から始まる複数のステップが必要です。主なステップには以下が含まれます。
チオキソイミダゾリジノン環の形成: これは、適切なアミンを二硫化炭素とアルキル化剤と制御された条件下で反応させることで実現できます。
フルオロベンザミド基の導入: このステップでは、チオキソイミダゾリジノン中間体をトリエチルアミンなどの塩基の存在下で、フルオロベンゾイルクロリド誘導体と反応させます。
ジメチルフェニルアミノ基とのカップリング: 最後のステップでは、中間体を適切な条件下で2,4-ジメチルアニリンとカップリングして、目的の化合物を形成します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
N-[5-{2-[(2,4-ジメチルフェニル)アミノ]-2-オキソエチル}-3-(4-メトキシフェニル)-4-オキソ-2-チオキソイミダゾリジン-1-イル]-3-フルオロベンザミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にフルオロベンザミド部分で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、および酸性または塩基性条件下での他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および無水条件下での他の還元剤。
置換: メトキシドナトリウム、tert-ブトキシドカリウム、および非プロトン性溶媒条件下での他の求核剤。
生成される主な生成物
酸化: 対応するスルホキシドまたはスルホンが生成されます。
還元: 還元されたアミン誘導体が生成されます。
置換: 置換されたベンザミド誘導体が生成されます。
科学研究への応用
N-[5-{2-[(2,4-ジメチルフェニル)アミノ]-2-オキソエチル}-3-(4-メトキシフェニル)-4-オキソ-2-チオキソイミダゾリジン-1-イル]-3-フルオロベンザミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗がん性などの潜在的な生物活性について研究されています。
医学: 特に、特定の分子経路を標的とする新規薬剤の開発における、潜在的な治療的応用について調査されています。
工業: ポリマーや先進複合材料を含む、特殊化学品や材料の生産に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thioxoimidazolidinone ring: This can be achieved by reacting appropriate amines with carbon disulfide and an alkylating agent under controlled conditions.
Introduction of the fluorobenzamide group: This step involves the reaction of the thioxoimidazolidinone intermediate with a fluorobenzoyl chloride derivative in the presence of a base such as triethylamine.
Coupling with the dimethylphenylamino group: The final step involves coupling the intermediate with 2,4-dimethylaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under aprotic solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
科学的研究の応用
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
N-[5-{2-[(2,4-ジメチルフェニル)アミノ]-2-オキソエチル}-3-(4-メトキシフェニル)-4-オキソ-2-チオキソイミダゾリジン-1-イル]-3-フルオロベンザミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下によって作用する可能性があります。
酵素活性の阻害: 酵素の活性部位に結合して、その触媒機能を阻害します。
シグナル伝達経路の調節: 細胞シグナル伝達に関与する主要なタンパク質と相互作用して、細胞応答の変化につながります。
アポトーシスの誘導: アポトーシス経路の活性化を通じて、癌細胞においてプログラムされた細胞死を引き起こします。
類似化合物の比較
類似化合物
- N-(2,4-ジメチルフェニル)ホルムアミド
- N-(4-メトキシフェニル)ホルムアミド
- N-(2,6-ジイソプロピルフェニル)ホルムアミド
独自性
N-[5-{2-[(2,4-ジメチルフェニル)アミノ]-2-オキソエチル}-3-(4-メトキシフェニル)-4-オキソ-2-チオキソイミダゾリジン-1-イル]-3-フルオロベンザミドは、官能基の組み合わせにより、独特の化学反応性と生物活性を発揮します。
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(4-Methoxyphenyl)formamide
- N-(2,6-Diisopropylphenyl)formamide
Uniqueness
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C27H25FN4O4S |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C27H25FN4O4S/c1-16-7-12-22(17(2)13-16)29-24(33)15-23-26(35)31(20-8-10-21(36-3)11-9-20)27(37)32(23)30-25(34)18-5-4-6-19(28)14-18/h4-14,23H,15H2,1-3H3,(H,29,33)(H,30,34) |
InChIキー |
VWJCRIACRMFQBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11511738.png)
![5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium](/img/structure/B11511740.png)
![Methyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11511748.png)
![3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11511749.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B11511767.png)

![3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol](/img/structure/B11511783.png)

![2-(4-methoxyphenyl)-4-methyl-N-phenyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11511790.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11511801.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11511809.png)

![4-tert-butyl-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11511822.png)
